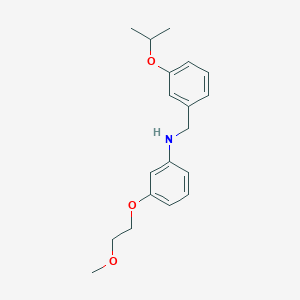
N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline
Übersicht
Beschreibung
N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline is a useful research compound. Its molecular formula is C19H25NO3 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Isopropoxybenzyl)-3-(2-methoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₅NO₃
- CAS Number : 1040686-79-0
- Molecular Weight : 307.41 g/mol
- Structure : The compound features an isopropoxy group and a methoxyethoxy group, contributing to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific mechanisms are still under investigation, preliminary data suggest the following:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Neurotransmitter Systems : Some studies indicate that related compounds can influence neurotransmitter levels, particularly in the context of sleep regulation and anxiety disorders.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings:
Case Studies
-
Sleep Modulation Study :
A clinical study evaluated the effects of this compound on sleep patterns in subjects with insomnia. Results indicated a significant increase in slow-wave sleep and a reduction in the number of awakenings after sleep onset, suggesting potential applications in treating sleep disorders . -
Antimicrobial Activity :
In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that this compound had notable inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development . -
Cytotoxic Effects on Cancer Cells :
A recent investigation into the cytotoxic properties of this compound revealed that it selectively induced apoptosis in certain cancer cell lines while sparing normal cells. This selectivity highlights its potential for targeted cancer therapies .
Eigenschaften
IUPAC Name |
3-(2-methoxyethoxy)-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-15(2)23-19-9-4-6-16(12-19)14-20-17-7-5-8-18(13-17)22-11-10-21-3/h4-9,12-13,15,20H,10-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGLKDCNTLSLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















